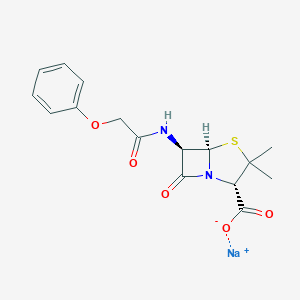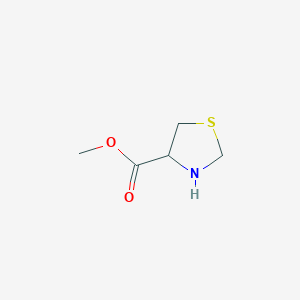
Pyridine, 2,3,5,6-tetrachloro-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2,3,5,6-tetrachloro-, 1-oxide, also known as TCPO, is a chemical compound that has gained much attention in scientific research due to its unique properties. TCPO is a highly efficient and versatile oxidizing agent that has been used in various fields, including analytical chemistry, materials science, and biochemistry.
Wirkmechanismus
The mechanism of action of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide involves the transfer of oxygen atoms from Pyridine, 2,3,5,6-tetrachloro-, 1-oxide to the substrate, resulting in the formation of an oxidized product and Pyridine, 2,3,5,6-tetrachloro-, 1-oxide 1-oxide. The reaction proceeds through a radical mechanism, involving the formation of a Pyridine, 2,3,5,6-tetrachloro-, 1-oxide radical intermediate.
Biochemische Und Physiologische Effekte
Pyridine, 2,3,5,6-tetrachloro-, 1-oxide has been shown to have no significant biochemical or physiological effects on living organisms. However, it is important to note that Pyridine, 2,3,5,6-tetrachloro-, 1-oxide is a highly reactive compound and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide is its high efficiency and selectivity as an oxidizing agent. Pyridine, 2,3,5,6-tetrachloro-, 1-oxide can be used for the detection of a wide range of analytes, and its reaction with the substrate is highly specific. However, one of the limitations of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide is its high reactivity, which can lead to the formation of unwanted side products. In addition, Pyridine, 2,3,5,6-tetrachloro-, 1-oxide is a highly toxic compound and should be handled with care.
Zukünftige Richtungen
There are several future directions for the research on Pyridine, 2,3,5,6-tetrachloro-, 1-oxide. One of the areas of research is the development of new methods for the synthesis of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide with improved yield and purity. Another area of research is the application of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide in the synthesis of new materials with unique properties. Finally, the study of the mechanism of action of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide and its interaction with enzymes and other biomolecules is an important area of research that can lead to the development of new drugs and therapies.
Conclusion:
In conclusion, Pyridine, 2,3,5,6-tetrachloro-, 1-oxide is a highly efficient and versatile oxidizing agent that has been widely used in scientific research. Its unique properties make it suitable for various applications, including analytical chemistry, materials science, and biochemistry. The synthesis of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide involves the reaction of pyridine with chlorine gas and hydrogen peroxide in the presence of a catalyst. Pyridine, 2,3,5,6-tetrachloro-, 1-oxide has no significant biochemical or physiological effects on living organisms, but it is a highly reactive compound that should be handled with care. The future directions for the research on Pyridine, 2,3,5,6-tetrachloro-, 1-oxide include the development of new synthesis methods, the application in the synthesis of new materials, and the study of its mechanism of action.
Synthesemethoden
The synthesis of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide involves the reaction of pyridine with chlorine gas and hydrogen peroxide in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, leading to the formation of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide. The yield of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide can be improved by optimizing the reaction conditions, such as the concentration of reactants, reaction temperature, and reaction time.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2,3,5,6-tetrachloro-, 1-oxide has been widely used in scientific research as an oxidizing agent for the detection of various compounds. Pyridine, 2,3,5,6-tetrachloro-, 1-oxide is a highly efficient and selective oxidant that can be used for the detection of a wide range of analytes, including amino acids, peptides, and proteins. Pyridine, 2,3,5,6-tetrachloro-, 1-oxide has also been used in the synthesis of various materials, such as polymers and nanoparticles. In addition, Pyridine, 2,3,5,6-tetrachloro-, 1-oxide has been used in the study of enzyme kinetics and the mechanism of enzyme-catalyzed reactions.
Eigenschaften
CAS-Nummer |
18032-57-0 |
|---|---|
Produktname |
Pyridine, 2,3,5,6-tetrachloro-, 1-oxide |
Molekularformel |
C5HCl4NO |
Molekulargewicht |
232.9 g/mol |
IUPAC-Name |
2,3,5,6-tetrachloro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5HCl4NO/c6-2-1-3(7)5(9)10(11)4(2)8/h1H |
InChI-Schlüssel |
VKMHSPSIFGYZGC-UHFFFAOYSA-N |
SMILES |
C1=C(C(=[N+](C(=C1Cl)Cl)[O-])Cl)Cl |
Kanonische SMILES |
C1=C(C(=[N+](C(=C1Cl)Cl)[O-])Cl)Cl |
Synonyme |
PYRIDINE, 2,3,5,6-TETRACHLORO-, 1-OXIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















